molecular formula C14H11NO B1360290 2-Phenoxyphenylacetonitrile CAS No. 25562-98-5

2-Phenoxyphenylacetonitrile

Cat. No. B1360290
CAS RN: 25562-98-5
M. Wt: 209.24 g/mol
InChI Key: PCMQCXFXODBYGN-UHFFFAOYSA-N
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Description

2-Phenoxyphenylacetonitrile is a chemical compound with the molecular formula C14H11NO and a molecular weight of 209.2432 . It is also known by its CAS Registry Number: 25562-98-5 .


Molecular Structure Analysis

The molecular structure of 2-Phenoxyphenylacetonitrile consists of 14 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Nitric Oxide Release and Biological Evaluation

The compound 4-Phenyl-3-furoxancarbonitrile, which is structurally related to 2-Phenoxyphenylacetonitrile, exhibits significant biological activities. This compound releases nitric oxide in the presence of thiol cofactors, and it has been found to be an efficient activator of rat lung soluble guanylate cyclase. Furthermore, it demonstrates high vasodilatory activity on rat thoracic aorta strips and acts as a potent inhibitor of platelet aggregation (Medana et al., 1994).

Synthesis of Hydroxyphenylacetonitriles

A method for synthesizing 2-(2-hydroxyphenyl)acetonitriles, which are structurally related to 2-Phenoxyphenylacetonitrile, has been developed. This process involves the reaction of trimethylsilyl cyanide with o-quinone methides generated from 2-(1-tosylalkyl)phenols. The resulting 2-(2-hydroxyphenyl)acetonitriles can be conveniently transformed into benzofuranones, showing the compound's versatility in chemical synthesis (Wu et al., 2014).

Proton-Coupled Electron Transfer Studies

Research on proton-coupled electron transfer (PCET) reactions in acetonitrile has been conducted using a Photosystem II-inspired complex. This study is relevant to 2-Phenoxyphenylacetonitrile due to the involvement of phenol-related compounds. It contributes to the understanding of electron transfer mechanisms and could have implications for solar energy conversion and photosynthesis research (Manbeck et al., 2016).

Catalytic Performance Improvement

Arylacetonitrilases, which catalyze reactions involving compounds like 2-Phenoxyphenylacetonitrile, have been improved for synthesizing optically pure 2-hydroxyphenylacetic acids. Mutations in specific residues of the arylacetonitrilase enzyme have led to increased activity, demonstrating the potential for industrial application in producing chiral compounds (Xue et al., 2017).

Electrochemical Studies

Studies on the electrochemical oxidation of phenolic compounds in acetonitrile provide insights into the reaction mechanisms and the stability of phenolic radicals. This research is relevant for understanding the electrochemical behavior of compounds like 2-Phenoxyphenylacetonitrile (Richards et al., 1975).

Safety And Hazards

2-Phenoxyphenylacetonitrile is harmful if swallowed . It is advised to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is recommended to call a poison center or doctor/physician if you feel unwell .

properties

IUPAC Name

2-(2-phenoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMQCXFXODBYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180256
Record name 2-Phenoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxyphenylacetonitrile

CAS RN

25562-98-5
Record name 2-Phenoxyphenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025562985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25562-98-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Phenoxybenzaldehyde, isobutylamine hydrochloride and sodium cyanide were reacted on a 0.3 molar scale using essentially the same procedure as that described in Example 1. The product, α-(N-isobutylamino)-3-(phenoxybenzeneacetonitrile, was obtained as a golden oil (43.5 g). Proton nuclear magnetic resonance spectrum (d6 -acetone; δ in ppm): 0.9 (6H, d of d); 1.74 (1H, m); 2.52 (2H, d); 5.02 (1H, s); 6.9-7.6 (9H, m).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HH Ong, JA Profitt, TC Spaulding… - Journal of Medicinal …, 1979 - ACS Publications
A series of 10, ll-dihydro-ll-oxospiro [dibenz [6,/] oxepin-10, 4'-piperidine] derivatives (II) was synthesized and evaluated for analgesic activity in the phenylquinone writhing assay (PQW) …
Number of citations: 11 pubs.acs.org
A Ivankin, AA Semenova, VV Nasonova… - J. Appl. Biotechnol …, 2017 - researchgate.net
Describes the process of the formation of the organoleptic characteristics of the raw sausage “Brunswick”, prepared by the original fermented technology of the VM Gorbatov All-Russian …
Number of citations: 5 www.researchgate.net

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